Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride
Overview
Description
Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride is an organic compound that belongs to the class of benzylamine derivatives It is characterized by the presence of a chloro-substituted benzyl group attached to a butyric acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride typically involves the reaction of 3-chlorobenzylamine with butyric acid methyl ester under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group in the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloroformate: A related compound used for amine protection in organic synthesis.
4-Chlorobenzylamine: A precursor in the synthesis of various benzylamine derivatives.
Dimethylbenzylamine: Used as a catalyst in the formation of polyurethane foams and epoxy resins.
Uniqueness
Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride is unique due to its specific structural features and potential applications. Its chloro-substituted benzyl group and butyric acid methyl ester moiety confer distinct chemical properties, making it valuable for specialized research and industrial applications.
Biological Activity
Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes various research findings on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
This compound is derived from the modification of amino acid structures and is characterized by the presence of a chlorobenzyl moiety. The synthesis typically involves coupling reactions that introduce the chlorobenzyl group onto the butanoate backbone, which is crucial for its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may act as a histone deacetylase inhibitor (HDACI), similar to other compounds with structural analogs. HDACIs play significant roles in altering gene expression and have been investigated for their potential in cancer treatment and neurodegenerative diseases .
Antiproliferative Effects
Recent research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies demonstrated that this compound can inhibit the growth of human colorectal cancer cells (HCT-116), with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Apoptotic Induction
The compound has also been shown to induce apoptosis in cancer cells. Mechanistic studies suggest that it activates caspase pathways, leading to programmed cell death. This apoptotic effect is crucial for its potential as an anticancer agent, as it targets the malignant cells while sparing normal tissues .
In Vitro Studies
- Cell Line Testing : In a series of experiments, this compound was tested against several cancer cell lines including HeLa and A549. The results indicated a dose-dependent inhibition of cell proliferation, with notable IC50 values ranging from 0.69 μM to 11 μM across different cell types .
- Mechanistic Insights : Molecular docking studies have revealed that this compound binds effectively to the active sites of HDAC enzymes, suggesting a competitive inhibition mechanism. This binding is hypothesized to alter histone acetylation status, thereby influencing gene expression related to cell cycle regulation and apoptosis .
In Vivo Studies
In vivo studies involving animal models have further corroborated the in vitro findings. When administered to mice bearing tumor xenografts, this compound demonstrated significant tumor growth inhibition compared to control groups receiving no treatment or standard chemotherapy .
Safety and Toxicology
The safety profile of this compound has been evaluated through acute toxicity studies. The compound exhibited an LD50 greater than 1000 mg/kg in rodent models, indicating a relatively safe profile at therapeutic doses . However, long-term toxicity and side effects remain areas for further investigation.
Properties
IUPAC Name |
methyl 4-[(3-chlorophenyl)methylamino]butanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-16-12(15)6-3-7-14-9-10-4-2-5-11(13)8-10;/h2,4-5,8,14H,3,6-7,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNDLBCUJMJINE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNCC1=CC(=CC=C1)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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